

# The Multifaceted Role of Methyl Stearate in the Cosmetics Industry: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl Stearate**

Cat. No.: **B116589**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl stearate**, the methyl ester of stearic acid, is a versatile fatty acid ester with a well-established presence in the cosmetics and personal care industry. Its inherent physicochemical properties make it a valuable ingredient, performing a range of functions from emolliency and skin conditioning to emulsion stabilization and viscosity regulation. This technical guide provides an in-depth analysis of the applications of **methyl stearate** in cosmetic formulations. It details its functional roles, physicochemical characteristics, and typical usage levels. Furthermore, this guide outlines key experimental protocols for evaluating the performance of cosmetic formulations containing **methyl stearate**, including methods for assessing emolliency, surfactant properties, and emulsion stability.

## Introduction

**Methyl stearate** (CAS No. 112-61-8) is a non-ionic surfactant and fatty acid ester that serves as a foundational ingredient in a wide array of cosmetic products.<sup>[1]</sup> Its appeal in the industry stems from its ability to impart a smooth, soft feel to the skin, enhance product texture, and ensure formulation stability.<sup>[2][3]</sup> As an emollient, it helps to maintain skin hydration by forming a protective layer that reduces moisture loss.<sup>[3]</sup> Its utility extends to acting as a stabilizer and emulsifier, contributing to the uniform consistency of products that combine oil and water-based ingredients.<sup>[3]</sup> This guide will explore the technical aspects of **methyl stearate**'s applications,

providing quantitative data where available and detailing experimental methodologies for its evaluation.

## Physicochemical Properties of Methyl Stearate

The functional efficacy of **methyl stearate** in cosmetic formulations is intrinsically linked to its physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property          | Value                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | Methyl octadecanoate                                                                      |           |
| CAS Number        | 112-61-8                                                                                  |           |
| Molecular Formula | $C_{19}H_{38}O_2$                                                                         |           |
| Molecular Weight  | 298.5 g/mol                                                                               |           |
| Appearance        | White crystals or chunky solid                                                            |           |
| Melting Point     | 37-41 °C                                                                                  |           |
| Boiling Point     | > 230.0 °F TCC (> 110.00 °C)                                                              |           |
| Specific Gravity  | 0.84700 to 0.85300 @ 25.00 °C                                                             |           |
| Refractive Index  | 1.43800 to 1.44400 @ 20.00 °C                                                             |           |
| Solubility        | Insoluble in water; soluble in organic solvents like chloroform, DMSO, and ethyl acetate. |           |

## Core Applications in Cosmetics

**Methyl stearate**'s versatility allows it to be incorporated into a wide range of cosmetic products, including creams, lotions, moisturizers, and other skincare items. Its primary functions are detailed below.

## Emollient and Skin Conditioning Agent

As an emollient, **methyl stearate** softens and smoothens the skin by filling the spaces between corneocytes, thereby improving skin texture and suppleness. It forms a protective, non-greasy film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain hydration. This makes it an ideal ingredient for products aimed at providing a luxurious feel and enhanced moisturization.

## Surfactant, Emulsifier, and Stabilizer

**Methyl stearate** exhibits surfactant properties that contribute to the stability of cosmetic formulations. While not always its primary role, it aids in the blending of oil and water phases to create stable emulsions, preventing separation and ensuring a uniform consistency throughout the product's shelf life. This is crucial for the aesthetic and functional integrity of products like creams and lotions.

## Fragrance Functional Ingredient

With a waxy and oily odor, **methyl stearate** can also be utilized in the fragrance sector. It can act as a functional ingredient in perfume oils and flavors, potentially serving as a fixative or a modifier to the overall scent profile.

## Recommended Usage Levels

The concentration of **methyl stearate** in a cosmetic formulation depends on the desired effect and the product type. While specific optimal ranges can vary, general usage levels have been reported.

| Application                   | Recommended Concentration (%)                                                              | Reference |
|-------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Fragrance Concentrate         | Up to 8.0%                                                                                 |           |
| General Cosmetic Formulations | Typical usage levels are determined by manufacturers based on desired product performance. |           |

Note: Further research is required to establish more precise optimal concentration ranges for various cosmetic applications.

## Experimental Protocols for Performance Evaluation

To substantiate the efficacy of **methyl stearate** in cosmetic formulations, a series of standardized and robust experimental protocols are necessary. This section details methodologies for assessing its performance as an emollient, surfactant, and emulsion stabilizer.

### Evaluation of Emollient Efficacy

**Objective:** To quantify the effect of a formulation containing **methyl stearate** on skin hydration levels.

**Methodology:**

- **Subject Selection:** A panel of volunteers with normal to dry skin is selected.
- **Test Areas:** Demarcate test areas on the forearms of the subjects.
- **Baseline Measurement:** Measure the baseline skin hydration of each test area using a Corneometer.
- **Product Application:** Apply a standardized amount of the test formulation (with **methyl stearate**) and a control formulation (without **methyl stearate**) to the respective test areas.
- **Post-Application Measurements:** Measure skin hydration at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
- **Data Analysis:** Compare the changes in skin hydration from baseline for the test and control formulations.

**Objective:** To assess the tactile properties and consumer perception of a cosmetic formulation containing **methyl stearate**.

**Methodology:**

- Panelist Training: A trained sensory panel evaluates the formulations based on a set of predefined sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, and after-feel).
- Sample Preparation: Prepare the test formulation with **methyl stearate** and a control formulation.
- Evaluation Procedure: Panelists apply a standardized amount of each formulation to their forearms and rate the intensity of each sensory attribute on a standardized scale (e.g., a 15-point scale).
- Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory perception between the formulations.

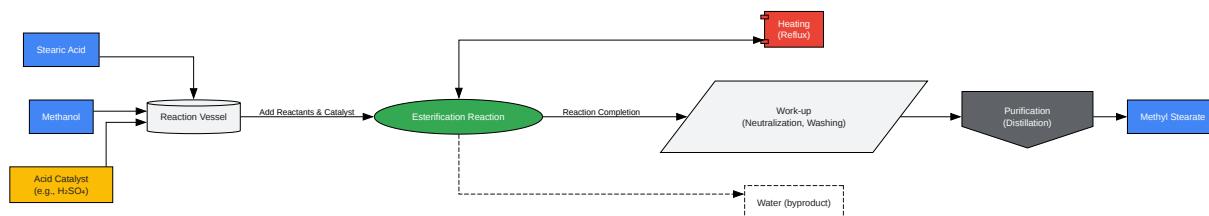
## Assessment of Surfactant and Emulsifying Properties

Objective: To evaluate the physical stability of an emulsion containing **methyl stearate**.

Methodology:

- Sample Preparation: Prepare the emulsion with and without **methyl stearate**.
- Accelerated Stability Testing:
  - Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to observe any phase separation or creaming.
  - Freeze-Thaw Cycles: Subject the samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) to assess their resistance to temperature fluctuations.
- Long-Term Stability Testing: Store the samples at various controlled temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity conditions for an extended period (e.g., 3-6 months), observing for any changes in appearance, color, odor, pH, and viscosity at regular intervals.

Objective: To determine the effect of **methyl stearate** on the viscosity of a cosmetic formulation.

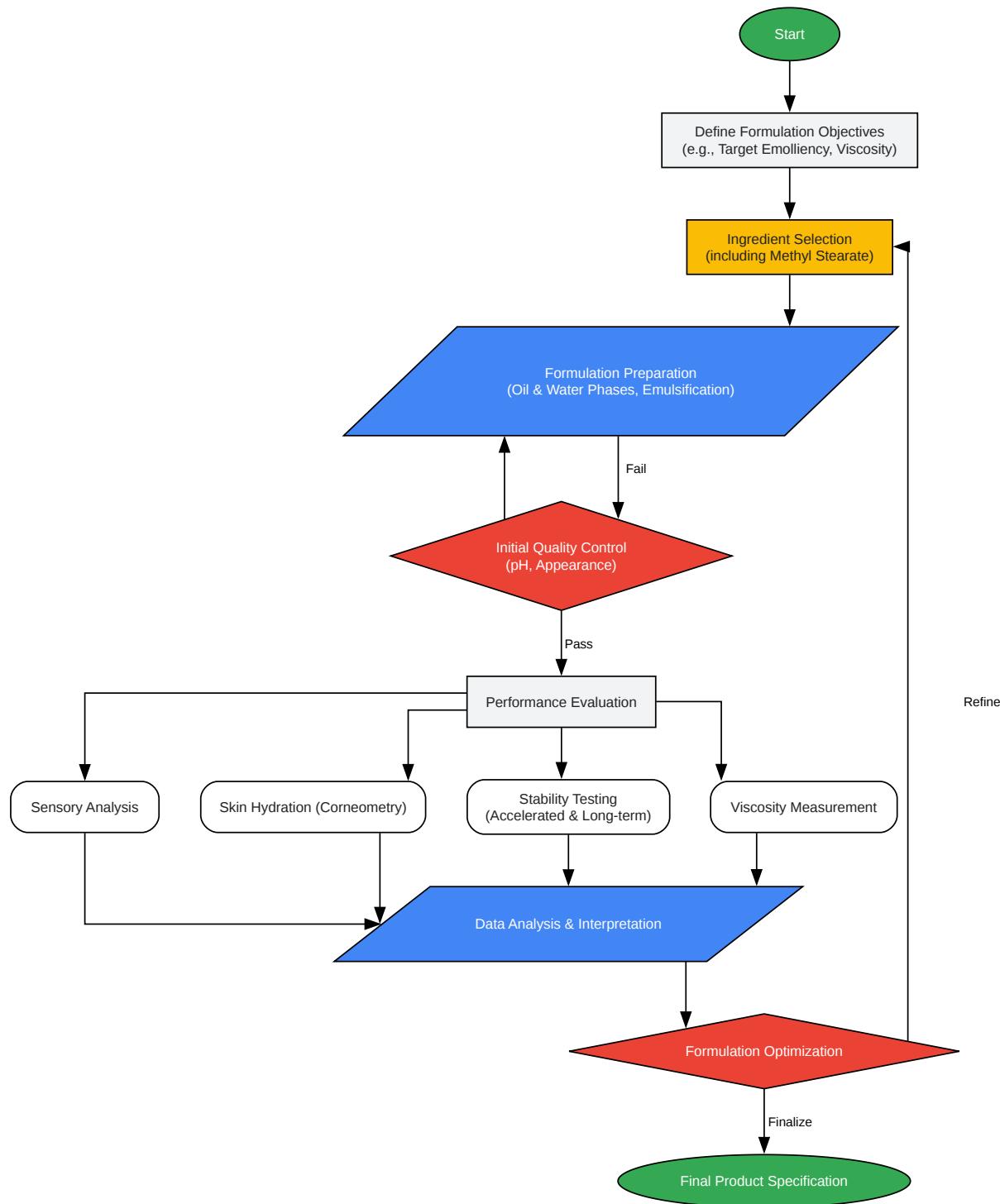

### Methodology:

- Sample Preparation: Prepare formulations with varying concentrations of **methyl stearate**.
- Viscosity Measurement: Use a viscometer or rheometer to measure the viscosity of each sample at a controlled temperature.
- Data Analysis: Plot viscosity as a function of **methyl stearate** concentration to understand its impact on the rheological properties of the formulation.

## Mandatory Visualizations

### Synthesis of Methyl Stearate

The following diagram illustrates a common laboratory-scale synthesis of **methyl stearate** via the esterification of stearic acid with methanol.




[Click to download full resolution via product page](#)

#### Synthesis of Methyl Stearate via Esterification

## Experimental Workflow for Cosmetic Formulation and Evaluation

This diagram outlines a general workflow for the development and performance testing of a cosmetic cream containing **methyl stearate**.



[Click to download full resolution via product page](#)

### Cosmetic Formulation and Evaluation Workflow

## Conclusion

**Methyl stearate** is a highly functional and versatile ingredient in the cosmetics industry, valued for its contributions to skin feel, hydration, and formulation stability. Its multifaceted nature as an emollient, surfactant, and stabilizer makes it a staple in a wide variety of personal care products. For researchers and formulators, a thorough understanding of its properties and the application of rigorous experimental protocols are essential for harnessing its full potential in developing innovative and effective cosmetic products. While general usage guidelines exist, further quantitative studies are warranted to establish more precise optimal concentration ranges and to perform comparative efficacy analyses against other common cosmetic ingredients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function [mdpi.com]
- 2. nbino.com [nbino.com]
- 3. rheosense.com [rheosense.com]
- To cite this document: BenchChem. [The Multifaceted Role of Methyl Stearate in the Cosmetics Industry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116589#methyl-stearate-applications-in-the-cosmetics-industry>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)